molecular formula C22H27NO B5997637 [3-benzyl-1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]methanol

[3-benzyl-1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]methanol

Cat. No.: B5997637
M. Wt: 321.5 g/mol
InChI Key: UNTRLKZPASUDRF-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-benzyl-1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]methanol is a complex organic compound that features a piperidine ring substituted with benzyl and phenylprop-2-enyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-benzyl-1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]methanol typically involves multi-step organic reactions. One common approach is the alkylation of piperidine derivatives with benzyl halides and phenylprop-2-enyl halides under basic conditions. The reaction is often catalyzed by transition metals such as copper or palladium to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques such as chromatography can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[3-benzyl-1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, [3-benzyl-1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]methanol is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating conditions such as inflammation and cancer .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it valuable in the synthesis of polymers and other high-performance materials .

Mechanism of Action

The mechanism of action of [3-benzyl-1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    [3-benzyl-1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]methanol: shares structural similarities with other piperidine derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of benzyl and phenylprop-2-enyl groups attached to the piperidine ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[3-benzyl-1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO/c24-19-22(17-21-11-5-2-6-12-21)14-8-16-23(18-22)15-7-13-20-9-3-1-4-10-20/h1-7,9-13,24H,8,14-19H2/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTRLKZPASUDRF-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC=CC2=CC=CC=C2)(CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C/C=C/C2=CC=CC=C2)(CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.